molecular formula C16H18N4O4S2 B2671127 8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1211321-92-4

8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2671127
CAS No.: 1211321-92-4
M. Wt: 394.46
InChI Key: LFBPWSQPMJPNRC-UHFFFAOYSA-N
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Description

8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyrazine-2-carbonyl chloride and thiophene-2-sulfonyl chloride. These intermediates are then subjected to nucleophilic substitution reactions with appropriate amines and alcohols to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl and sulfonyl groups into their corresponding alcohols and thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine and thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-(pyrazine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 8-(pyrazine-2-carbonyl)-4-(furan-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 8-(pyridine-2-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

pyrazin-2-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c21-15(13-12-17-5-6-18-13)19-7-3-16(4-8-19)20(9-10-24-16)26(22,23)14-2-1-11-25-14/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBPWSQPMJPNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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